1-(5-Chloro-2-ethoxyphenyl)ethan-1-one CAS 875258-48-3 properties
1-(5-Chloro-2-ethoxyphenyl)ethan-1-one CAS 875258-48-3 properties
CAS: 875258-48-3 Synonyms: 5'-Chloro-2'-ethoxyacetophenone; 2-Acetyl-4-chlorophenetole[1]
Executive Summary
1-(5-Chloro-2-ethoxyphenyl)ethan-1-one is a specialized aromatic ketone intermediate used primarily in the synthesis of bioactive heterocyclic compounds.[1] Structurally, it features an acetophenone core substituted with a chlorine atom at the meta position and an ethoxy group at the ortho position relative to the acetyl moiety. This substitution pattern makes it a critical building block for chalcones , flavonoids (chromones) , and pyrazoles , which are scaffolds frequently evaluated for antimicrobial, anti-inflammatory, and kinase-inhibitory properties in early-stage drug discovery.
This guide details the physicochemical properties, validated synthesis protocols, and downstream utility of CAS 875258-48-3, designed for researchers requiring high-purity precursors for library generation.
Physicochemical Identity & Properties
The introduction of the ethoxy group alters the lipophilicity and crystalline packing compared to its hydroxy- and methoxy- analogs.[1] While specific experimental melting points for the ethoxy variant are rare in open literature, its properties can be reliably interpolated from its close structural congeners.
Table 1: Comparative Physicochemical Profile
| Property | Target Compound (Ethoxy) | Hydroxy Analog (Precursor) | Methoxy Analog |
| CAS Number | 875258-48-3 | 1450-74-4 | 6342-64-9 |
| Formula | C₁₀H₁₁ClO₂ | C₈H₇ClO₂ | C₉H₉ClO₂ |
| MW | 198.65 g/mol | 170.59 g/mol | 184.62 g/mol |
| Physical State | Low-melting solid or oil | Solid (Crystalline) | Solid |
| Melting Point | Est. 35–45 °C | 54–56 °C | 29–30 °C |
| Solubility | DCM, EtOAc, DMSO | Alcohols, Acetone | DCM, EtOAc |
| LogP (Calc) | ~3.2 | ~2.4 | ~2.8 |
Technical Insight: The ethyl group increases lipophilicity (LogP) relative to the methyl analog, potentially improving cell permeability in downstream pharmaceutical candidates. The ortho-ethoxy group also prevents chelation with metals compared to the free phenol, altering reactivity in Lewis-acid catalyzed reactions.
Validated Synthesis Protocol
The most robust route to 1-(5-Chloro-2-ethoxyphenyl)ethan-1-one is the Williamson Ether Synthesis via O-alkylation of 1-(5-chloro-2-hydroxyphenyl)ethan-1-one.[1] This method avoids the harsh conditions of Friedel-Crafts acylation on chlorophenetole, which can lead to regioselectivity issues.
Protocol: O-Alkylation of 5'-Chloro-2'-hydroxyacetophenone[1]
Reagents:
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Substrate: 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one (1.0 eq)
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Alkylating Agent: Ethyl Iodide (1.2 eq) or Diethyl Sulfate (1.1 eq)
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Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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Solvent: Acetone (reagent grade) or DMF (for faster kinetics)
Step-by-Step Methodology:
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Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one in 30 mL of anhydrous acetone.
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Deprotonation: Add 20.0 mmol of anhydrous K₂CO₃. Stir at room temperature for 15 minutes. The solution may turn bright yellow due to the formation of the phenoxide anion.
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Alkylation: Dropwise add 12.0 mmol of Ethyl Iodide.
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Reflux: Attach a reflux condenser and heat the mixture to 60°C (gentle reflux) for 4–6 hours.
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Self-Validation (TLC): Monitor reaction progress using TLC (Hexane:EtOAc 8:2). The starting material (phenol) will have a lower R_f and may streak; the product will be a distinct, less polar spot near the solvent front.
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Work-up: Cool to room temperature. Filter off the inorganic solids (potassium salts). Evaporate the solvent under reduced pressure.
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Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with 10% NaOH (2 x 20 mL) to remove unreacted phenol. Wash with brine, dry over Na₂SO₄, and concentrate.
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Yield: Expect 85–95% yield of a pale yellow oil or low-melting solid.
Synthetic Utility & Reaction Pathways
This compound serves as a "privileged scaffold" donor. The acetyl group is electronically primed for condensation reactions, while the aromatic ring provides the halogen handle for potential cross-coupling (e.g., Suzuki-Miyaura) in later stages.
Core Transformation Workflows
Figure 1: Primary synthetic divergence points for CAS 875258-48-3. The acetophenone moiety is the primary reactive center for heterocycle construction.
Detailed Mechanism: Chalcone to Pyrazoline[1]
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Claisen-Schmidt Condensation: Reacting CAS 875258-48-3 with benzaldehyde in ethanolic NaOH yields the
-unsaturated ketone (chalcone). The 5-chloro substituent remains stable under these basic conditions. -
Heterocyclization: Treatment of the chalcone with hydrazine hydrate in acetic acid effects a Michael addition followed by cyclodehydration.
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Significance: The resulting 3-(5-chloro-2-ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole skeleton is a classic pharmacophore found in non-steroidal anti-inflammatory drug (NSAID) research and monoamine oxidase (MAO) inhibitors.
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Applications in Drug Discovery
The 5-chloro-2-ethoxy motif is specifically valuable for modulating the Structure-Activity Relationship (SAR) of drug candidates:
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Kinase Inhibition (BTK/EGFR):
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The ethoxy group provides steric bulk and lipophilicity that can fill hydrophobic pockets in kinase ATP-binding sites more effectively than a methoxy or hydroxy group.[1]
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Reference Context: Similar 2-alkoxy-5-chloro-benzamide substructures appear in patents for Bruton's Tyrosine Kinase (BTK) inhibitors used in treating lymphomas [1].[1]
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Antimicrobial Agents:
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Chalcones derived from this acetophenone have demonstrated efficacy against Gram-positive bacteria (S. aureus). The chlorine atom enhances lipophilicity and metabolic stability, while the ethoxy group improves membrane permeability.
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Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, handle as a standard halogenated aromatic ketone.
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Hazards: Skin and eye irritant (H315, H319). May cause respiratory irritation (H335).
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ethoxy ether linkage is stable, but the compound should be protected from strong oxidizers.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to chlorine content).
References
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World Intellectual Property Organization. (2020). Spray-dried dispersions and formulations of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide.[1] WO2020028258A1. Link
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 240434, 1-(5-Chloro-2-methoxyphenyl)ethanone.[1] (Close analog data). Link
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Sigma-Aldrich. (2025). Product Specification: 5'-Chloro-2'-hydroxyacetophenone (CAS 1450-74-4).[1][2][3]Link
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ChemicalBook. (2025). 1-(5-Chloro-2-hydroxyphenyl)ethanone Properties and Synthesis.Link
